(6E)-6-[[(3-chloropyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(6E)-6-[[(3-chloropyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,5-dione” is a chemical substance that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound “(6E)-6-[[(3-chloropyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,5-dione” involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction results in the formation of the desired compound along with imidazolium chloride as a byproduct . The reaction can be represented as follows: [ \text{4 C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ]
Industrial Production Methods
In industrial settings, the production of “this compound” may involve large-scale synthesis using similar reaction conditions. The process typically includes the removal of the side product, imidazolium chloride, and solvent to obtain the crystalline product in high yield .
Chemical Reactions Analysis
Types of Reactions
The compound “(6E)-6-[[(3-chloropyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,5-dione” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce substituted compounds.
Scientific Research Applications
The compound “(6E)-6-[[(3-chloropyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,5-dione” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly for the coupling of amino acids to form peptides.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of “(6E)-6-[[(3-chloropyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,5-dione” involves its interaction with specific molecular targets and pathways. For instance, in peptide synthesis, the compound facilitates the formation of peptide bonds by acting as a coupling agent . The proposed mechanism includes the activation of carboxylic acids and subsequent reaction with amines to form amides.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “(6E)-6-[[(3-chloropyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,5-dione” include other carbonyldiimidazole derivatives and related imidazole-based compounds . These compounds share structural similarities and may exhibit comparable chemical properties.
Uniqueness
The uniqueness of “this compound” lies in its specific reactivity and applications. Unlike other similar compounds, it offers distinct advantages in terms of ease of handling and versatility in various chemical reactions .
Properties
IUPAC Name |
(6E)-6-[[(3-chloropyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c1-12(2)18-8(9(16)11(17)19-12)6-15-10-7(13)4-3-5-14-10/h3-6H,1-2H3,(H,14,15)/b8-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVMFRYHQMDFRM-SOFGYWHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=CNC2=C(C=CC=N2)Cl)C(=O)C(=O)O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O/C(=C/NC2=C(C=CC=N2)Cl)/C(=O)C(=O)O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.